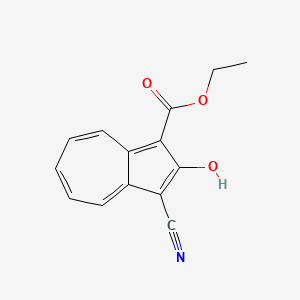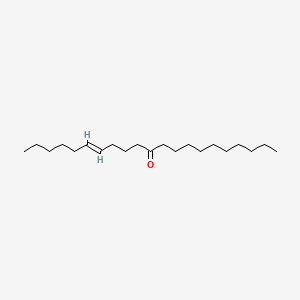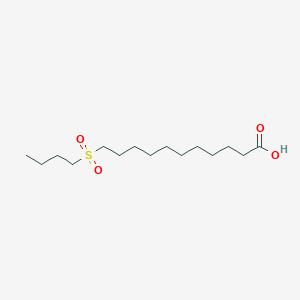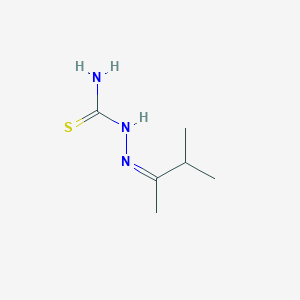
(+-)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide is a synthetic organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide typically involves multiple steps. One common method includes the reaction of 4-dimethylaminopyridine with acetic anhydride under controlled conditions to form the desired product . The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(±)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, lithium aluminum hydride, and various nucleophiles. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
(±)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various medical conditions.
Industry: It is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (±)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A related compound known for its use as a nucleophilic catalyst in organic synthesis.
N,N-Dimethyl-4-aminopyridine: Another similar compound with comparable chemical properties and applications.
Uniqueness
(±)-N-(4-(Dimethylamino)-1-methyl-2-butynyl)-N-methylacetamide is unique due to its specific structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
82890-19-5 |
|---|---|
Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-[5-(dimethylamino)pent-3-yn-2-yl]-N-methylacetamide |
InChI |
InChI=1S/C10H18N2O/c1-9(12(5)10(2)13)7-6-8-11(3)4/h9H,8H2,1-5H3 |
InChI Key |
SNJASRAPXUQFBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CCN(C)C)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4Z)-2-(3,4-dimethylphenyl)-4-{[(2-hydroxy-5-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14156082.png)





![2-(1H-benzimidazol-2-ylmethylsulfanyl)-6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B14156123.png)
![11-methyl-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclopentan]-7(11H)-one](/img/structure/B14156126.png)


![[4-(2-fluorophenyl)piperazin-1-yl]-(6-methoxy-1H-indol-2-yl)methanone](/img/structure/B14156139.png)

![3-[(4-Chlorophenyl)methyl]-1-(4-chloropyridin-2-yl)pyrrolidine-2,5-dione](/img/structure/B14156148.png)
